Structural Differentiation of Evolatine from Skimmianine via Physicochemical Descriptors
Evolatine (MW=347.36 Da, C₁₈H₂₁NO₆) possesses a 2′,3′-dihydroxy-3′-methylbutoxy substituent at C-7 of the dictamnine core that is entirely absent in skimmianine (MW=259.26 Da, C₁₄H₁₃NO₄) [1]. This structural difference results in distinct physicochemical profiles: Evolatine has a TPSA of ~94 Ų, 2 hydrogen-bond donors, and 6 rotatable bonds, compared with skimmianine's TPSA of ~53 Ų, 0 hydrogen-bond donors, and 3 rotatable bonds . These differences directly impact membrane permeability, solubility, and target-binding capacity .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~94.2 Ų |
| Comparator Or Baseline | Skimmianine: ~53.2 Ų (calculated from SMILES) |
| Quantified Difference | ~41 Ų (77% higher TPSA for Evolatine) |
| Conditions | In silico calculation based on published molecular structures; SMILES: Evolatine COc1cc2c(OC)c3ccoc3nc2cc1OCC(O)C(C)(C)O; Skimmianine COc1c2c(c3c(OC)ccoc3n1)ccc2OC. |
Why This Matters
A 77% higher TPSA predicts substantially lower passive membrane permeability for Evolatine, directly affecting its cellular uptake and bioavailability profile compared to skimmianine, which must be accounted for in any biological assay design or procurement decision.
- [1] R. J. Gell, G. K. Hughes, E. Ritchie. Alkaloids of Evodia alata F. Muell. Australian Journal of Chemistry, 1955, 8(1), 114–120. doi:10.1071/CH9550114. View Source
